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molecular formula C10H14N4O2 B1303882 1-Methyl-4-(3-nitropyridin-2-yl)piperazine CAS No. 5028-15-9

1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Cat. No. B1303882
M. Wt: 222.24 g/mol
InChI Key: IRXHDQDKDQULCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221793B2

Procedure details

To a microwave vial was added 2-chloro-3-nitropyridine (LXXXI) (1.00 g, 6.31 mmol), 1-methylpiperazine (LXXXII) (0.758 g, 7.57 mmol), cesium carbonate (2.88 g, 8.83 mmol), Pd2(dba)3 (0.173 g, 0.189 mmol), xanthphos (0.109 g, 0.189 mmol), and dioxane (5 mL) The reaction vial was capped and purged with argon. The solution into the reaction vial was heated under microwave irradiation for 2 h at 90° C. The solution was filtered through a pad of Celite and concentrated to a residue under vacuum. The residue was purified by column chromatography (1:99 MeOH:CHCl3→8:92 MeOH:CHCl3) to afford 1-methyl-4-(3-nitro-pyridin-2-yl)-piperazine (LXXXIII) (1.30 g, 5.85 mmol, 93% yield) as a brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.758 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
0.173 g
Type
catalyst
Reaction Step One
Quantity
0.109 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O1CCOCC1>[CH3:11][N:12]1[CH2:17][CH2:16][N:15]([C:2]2[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:14][CH2:13]1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
0.758 g
Type
reactant
Smiles
CN1CCNCC1
Name
cesium carbonate
Quantity
2.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.173 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.109 g
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was capped
CUSTOM
Type
CUSTOM
Details
purged with argon
CUSTOM
Type
CUSTOM
Details
The solution into the reaction
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (1:99 MeOH:CHCl3→8:92 MeOH:CHCl3)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.85 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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